[3-(Aminomethyl)phenyl]methanesulfonamide, also known as N-[3-(aminomethyl)phenyl]methanesulfonamide, is a sulfonamide compound with significant interest in medicinal chemistry due to its diverse biological activities. The compound has the molecular formula and a molecular weight of 200.26 g/mol. It is often encountered in its hydrochloride form, which enhances its solubility and stability in various applications.
This compound is classified under the category of methanesulfonamides, which are known for their therapeutic potential. Methanesulfonamides have been studied for their interactions with various biological targets, making them valuable in drug development. The compound is typically sourced from chemical suppliers such as VWR and Chem-Impex, where it is available for research and industrial purposes .
The synthesis of [3-(aminomethyl)phenyl]methanesulfonamide can be achieved through several methods, commonly involving the reaction of an appropriate phenyl derivative with methanesulfonyl chloride in the presence of a base.
This method provides a straightforward approach to synthesizing [3-(aminomethyl)phenyl]methanesulfonamide with good yields .
The molecular structure of [3-(aminomethyl)phenyl]methanesulfonamide features a benzene ring substituted with an aminomethyl group and a methanesulfonamide moiety.
C1=CC(=CC(=C1)CS(=O)(=O)N)CN
NUOMUXSGHRMYJE-UHFFFAOYSA-N
The compound appears as a white to off-white powder and is typically stored at room temperature .
[3-(Aminomethyl)phenyl]methanesulfonamide participates in various chemical reactions that can modify its structure or enhance its biological activity.
These reactions are crucial for exploring the compound's derivatives and optimizing its pharmacological properties .
The mechanism of action of [3-(aminomethyl)phenyl]methanesulfonamide is primarily associated with its ability to interact with specific receptors or enzymes in the body.
These mechanisms suggest potential therapeutic applications in treating hypertension, glaucoma, and other related conditions .
The physical and chemical properties of [3-(aminomethyl)phenyl]methanesulfonamide are essential for understanding its behavior in various environments.
These properties influence how the compound is handled in laboratory settings and its effectiveness in biological applications .
[3-(Aminomethyl)phenyl]methanesulfonamide has several scientific uses based on its biological activity:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4